molecular formula C19H21N3O2S B11318762 N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11318762
M. Wt: 355.5 g/mol
InChI Key: FZAUQYHDNLHOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, acids, bases, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can be compared with other benzothiadiazole derivatives, such as:

  • N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxypropanamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenoxy)propanamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological or chemical activities.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C19H21N3O2S/c1-11(2)15-7-5-12(3)9-18(15)24-13(4)19(23)20-14-6-8-16-17(10-14)22-25-21-16/h5-11,13H,1-4H3,(H,20,23)

InChI Key

FZAUQYHDNLHOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.